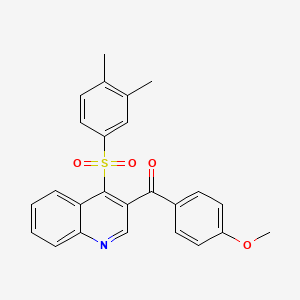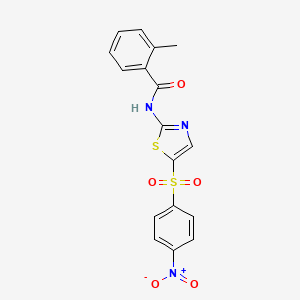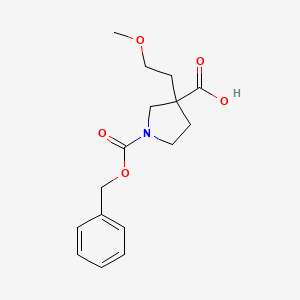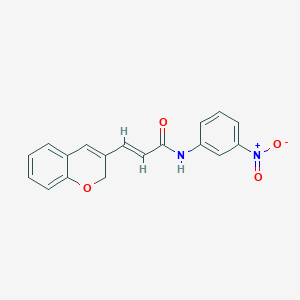
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as chromones. It is also known as nitrochromone and has been the subject of several scientific studies due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide and its derivatives are involved in various synthetic processes. For example, a study demonstrated the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes. These compounds are synthesized through reactions involving chromenes, showing distinct stereochemical outcomes (Korotaev et al., 2017).
- Another study focused on the synthesis and characterization of polystyrene-supported catalysts using chromenes. These catalysts were used in the Michael addition for synthesizing Warfarin and its analogues, indicating the compound's role in creating medically relevant substances (Alonzi et al., 2014).
Biological Activity and Application
- The antituberculosis activity of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives, closely related to the compound , was investigated. These compounds showed promising results against Mycobacterium tuberculosis, suggesting potential medicinal applications of related chromene compounds (Warekar et al., 2017).
- In a study on biphenyl-based compounds, which share a structural similarity with (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide, researchers investigated their use as corrosion inhibitors for mild steel. This suggests potential industrial applications for chromene derivatives (Baskar et al., 2012).
Chemical Sensing and Detection
- Chromene derivatives have been used in the development of chemo-sensors for detecting metal ions like Cu2+. A study illustrated the synthesis of a sensor based on chromene structures for selective colorimetric detection of Cu2+ in aqueous solutions (Jo et al., 2014).
- Another research explored the antiproliferative activity of 2-glyco-3-nitro-2H-chromenes, demonstrating their effectiveness against human tumor cell lines. This highlights the potential of chromene derivatives in cancer research and treatment (Luque-Agudo et al., 2019).
Novel Functional Material Development
- Chromene compounds have been synthesized for use in novel functional materials. For instance, a study reported the synthesis of new fluorescent probes based on chromene structures for selective detection of Cu(II) ions, demonstrating the material's potential in fluorescence-based detection systems (Bekhradnia et al., 2016).
Antimalarial Activity Exploration
- The antimalarial activity of N-Phenyl-Substituted Cinnamanilides, structurally related to chromenes, was explored, showcasing their efficacy against Plasmodium falciparum and indicating a potential avenue for antimalarial drug development (Kos et al., 2022).
Eigenschaften
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-15-5-3-6-16(11-15)20(22)23)9-8-13-10-14-4-1-2-7-17(14)24-12-13/h1-11H,12H2,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVOPDYUCRSKNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)
![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)
![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)
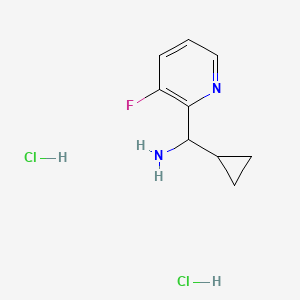
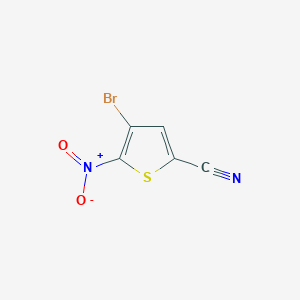
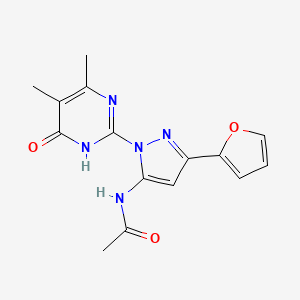
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)
